

Mass Spectrometry Analysis of 2-Bromo-3-(bromomethyl)thiophene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-3-(bromomethyl)thiophene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of **2-Bromo-3-(bromomethyl)thiophene** and its derivatives. Due to the limited availability of direct mass spectral data for **2-Bromo-3-(bromomethyl)thiophene**, this guide leverages data from structurally similar brominated thiophenes to predict its fragmentation patterns and isotopic distribution. This approach offers a valuable framework for the identification and characterization of this class of compounds in complex matrices.

Comparison of Mass Spectrometric Data

The accurate mass and isotopic pattern are critical for the identification of brominated compounds. The presence of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.^[1] For di-brominated compounds, an M+4 peak is also observed, with the isotopic cluster exhibiting a distinctive 1:2:1 ratio.^{[2][3]}

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Expected Fragments (m/z)	Predicted Isotopic Pattern (M:M+2:M+4)
2-Bromo-3-(bromomethyl)thiophene	C ₅ H ₄ Br ₂ S	255.96	254/256/258 ([M] ⁺), 175/177 ([M-Br] ⁺), 96 ([M-2Br] ⁺)	1:2:1
2-Bromothiophene	C ₄ H ₃ BrS	163.04[4]	162/164 ([M] ⁺), 83 ([M-Br] ⁺)	1:1
2-(Bromomethyl)thiophene	C ₅ H ₅ BrS	177.06[5]	176/178 ([M] ⁺), 97 ([M-Br] ⁺)	1:1
2-Bromo-3-methylthiophene	C ₅ H ₅ BrS	177.06[6]	176/178 ([M] ⁺), 97 ([M-Br] ⁺), 162/164 ([M-CH ₃] ⁺)	1:1

Alternative Analytical Techniques

While Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like brominated thiophenes, other techniques can provide complementary information.

Technique	Principle	Selectivity	Sensitivity	Notes
GC-MS	Separation by volatility and polarity, detection by mass-to-charge ratio.	Very High	High	Provides structural information through fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)	Separation based on polarity, detection by UV-Vis or other detectors.	Moderate to High	Moderate	Suitable for less volatile or thermally labile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.	Very High	Low	Provides detailed structural information, including connectivity of atoms.

Experimental Protocols

A standard method for the analysis of **2-Bromo-3-(bromomethyl)thiophene** derivatives using GC-MS with electron ionization (EI) is provided below.

1. Sample Preparation:

- Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
- If necessary, perform derivatization to improve volatility and thermal stability.

2. GC-MS Instrumentation and Conditions:

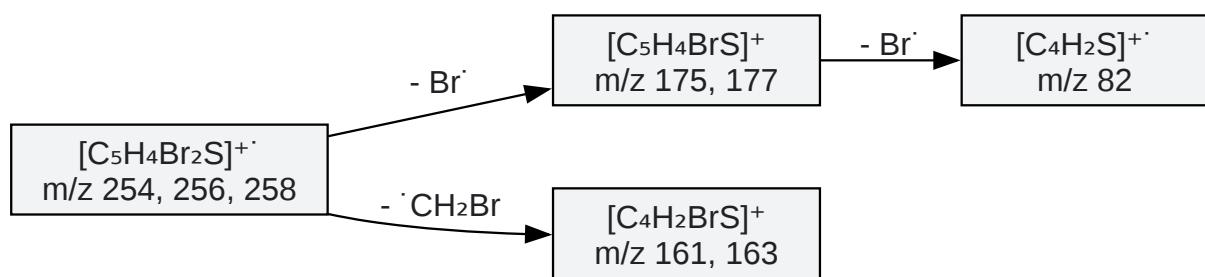
- Gas Chromatograph: Agilent 7890A or similar.

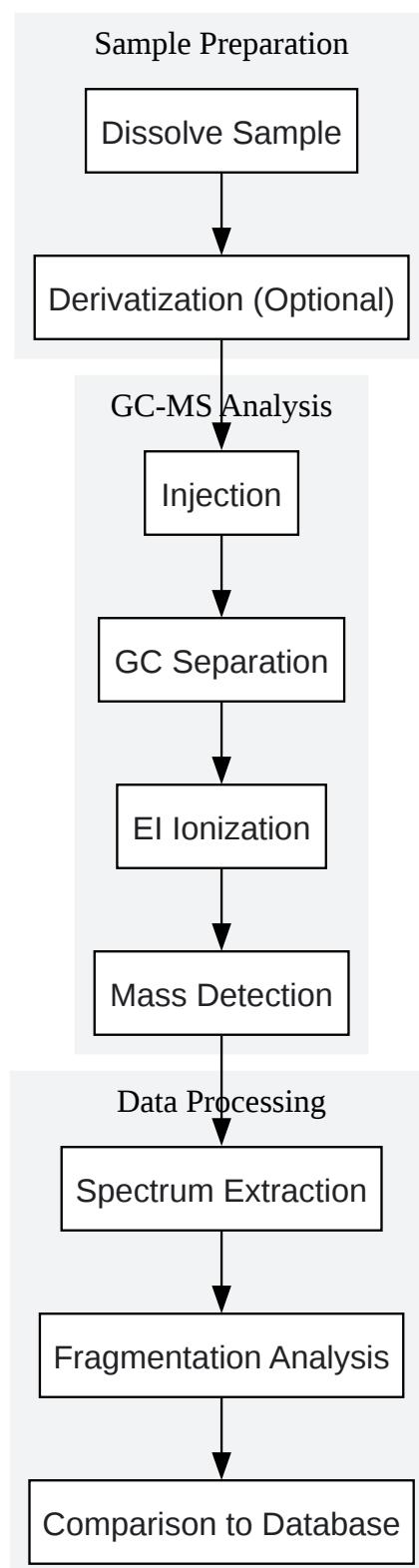
- Mass Spectrometer: Agilent 5975C or similar single-quadrupole mass spectrometer.
- Injector: Split/splitless inlet, operated in splitless mode.
- Injector Temperature: 250°C.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

- Identify the analyte peak based on its retention time.
- Extract the mass spectrum corresponding to the analyte peak.
- Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic isotopic patterns of bromine-containing fragments.
- Compare the obtained spectrum with reference spectra or predicted fragmentation patterns.

Visualizations





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